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molecular formula C6H3NOS B056671 5-Formylthiophene-2-carbonitrile CAS No. 21512-16-3

5-Formylthiophene-2-carbonitrile

Cat. No. B056671
M. Wt: 137.16 g/mol
InChI Key: PZIFYWVUYHMYOA-UHFFFAOYSA-N
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Patent
US06908919B2

Procedure details

A solution of diisopropylamine (35.3 ml, 0.251 moles) in tetrahydrofuran (500 ml) was cooled to −78° C. under a nitrogen blanket. To this was added 1.6M n-butyllithium in hexanes (157 ml, 0.251 moles) and allowed to stir for 5 min. Then slowly added thiopene-2-carbonitrile (21.33 ml, 0.229 moles) in tetrahydrofuran (115 ml) and allowed to stir. After 45 min. was added N,N-dimethylformamide (88.66 ml, 1.145 moles) at −78° C. Citric acid (40 g) was added after 2 h. followed by water (240 ml) and stirred for 18 h. The reaction was concentrated in vacuo, transferred to a separatory funnel, diluted with brine, and extracted twice with ether. The combined ether layers were washed with brine, dried over magnesium sulfate, filtered, and the solvent removed in vacuo. Chromatography yielded 15.8 g (50%) of 2-cyano-5-formylthiophene (EX-55A) as a brown solid: 1H NMR (300 MHZ, CDCl3) d 10.02 (s, 1H), 7.79 (m, 1H), 7.30 (m, 1H).
Quantity
35.3 mL
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
hexanes
Quantity
157 mL
Type
reactant
Reaction Step Two
Quantity
21.33 mL
Type
reactant
Reaction Step Three
Quantity
88.66 mL
Type
reactant
Reaction Step Four
Quantity
40 g
Type
reactant
Reaction Step Five
Quantity
115 mL
Type
solvent
Reaction Step Six
Name
Quantity
240 mL
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
C(NC(C)C)(C)C.C([Li])CCC.[S:13]1[CH:17]=[CH:16][CH:15]=[C:14]1[C:18]#[N:19].CN(C)[CH:22]=[O:23].C(O)(=O)CC(CC(O)=O)(C(O)=O)O>O1CCCC1.O>[C:18]([C:14]1[S:13][C:17]([CH:22]=[O:23])=[CH:16][CH:15]=1)#[N:19]

Inputs

Step One
Name
Quantity
35.3 mL
Type
reactant
Smiles
C(C)(C)NC(C)C
Name
Quantity
500 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Name
hexanes
Quantity
157 mL
Type
reactant
Smiles
Step Three
Name
Quantity
21.33 mL
Type
reactant
Smiles
S1C(=CC=C1)C#N
Step Four
Name
Quantity
88.66 mL
Type
reactant
Smiles
CN(C=O)C
Step Five
Name
Quantity
40 g
Type
reactant
Smiles
C(CC(O)(C(=O)O)CC(=O)O)(=O)O
Step Six
Name
Quantity
115 mL
Type
solvent
Smiles
O1CCCC1
Step Seven
Name
Quantity
240 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
to stir for 5 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
to stir
STIRRING
Type
STIRRING
Details
stirred for 18 h
Duration
18 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
transferred to a separatory funnel
ADDITION
Type
ADDITION
Details
diluted with brine
EXTRACTION
Type
EXTRACTION
Details
extracted twice with ether
WASH
Type
WASH
Details
The combined ether layers were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent removed in vacuo

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
C(#N)C=1SC(=CC1)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 15.8 g
YIELD: PERCENTYIELD 50%
YIELD: CALCULATEDPERCENTYIELD 50.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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